
ST 2825
概要
説明
ST 2825は、ミエリン分化一次応答88(MyD88)の二量体化の特異的阻害剤として知られる合成化合物です。MyD88は、自然免疫応答のシグナル伝達経路に関与する重要なアダプタータンパク質です。 MyD88の二量体化を阻害することにより、this compoundはインターロイキン1受容体関連キナーゼ1(IRAK1)とインターロイキン1受容体関連キナーゼ4(IRAK4)の動員を妨げ、免疫応答を調節します .
準備方法
ST 2825は、MyD88-TIRドメインのBBループ内のヘプタペプチドの構造を模倣した一連の化学反応によって合成されます。合成経路には、以下のステップが含まれます。
コア構造の形成: this compoundのコア構造は、特定の前駆体分子を制御された条件下で反応させることによって形成されます。
官能基の修飾: 所望の化学的特性を実現するために、コア構造にさまざまな官能基が導入されます。
This compoundの工業的生産方法には、最終製品の一貫性と純度を保証するために、厳格な品質管理対策を維持しながら、実験室規模の合成プロセスをスケールアップすることが含まれます .
化学反応の分析
ST 2825は、次のようないくつかのタイプの化学反応を受けます。
酸化: this compoundは、酸化剤の存在下で酸化反応を受けることができ、酸化誘導体の生成につながります。
還元: 還元反応は、還元剤を使用して実施して、this compoundの還元型を生成できます。
置換: 置換反応には、this compoundの特定の官能基を他の基と置換することが含まれ、改変された誘導体が生成されます.
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、一般的に化学的特性が変化したthis compoundの誘導体です .
科学研究の応用
This compoundは、次のような幅広い科学研究の応用があります。
化学: this compoundは、MyD88の二量体化の阻害とそのさまざまなシグナル伝達経路への影響を研究するためのツール化合物として使用されます。
生物学: 生物学的研究では、this compoundは、免疫応答と炎症におけるMyD88の役割を調査するために使用されます。
医学: This compoundは、神経炎症、急性肝臓および腎臓損傷、全身性エリテマトーデスなどの自己免疫疾患など、過剰な炎症を特徴とする疾患の治療における潜在的な治療的応用を持っています
科学的研究の応用
Neuroinflammation
Recent studies have highlighted ST 2825's efficacy in reducing neuroinflammation. In experiments involving lipopolysaccharide (LPS)-stimulated BV2 microglial cells and male BALB/c mice, this compound significantly decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-6, and IL-1β. The compound also inhibited the activation of NF-κB and down-regulated the NLRP3/caspase-1 signaling pathway, indicating its potential as a therapeutic agent for neurodegenerative diseases characterized by chronic inflammation .
Inhibition of Reactive Oxygen Species
This compound has demonstrated a strong ability to inhibit the accumulation of reactive oxygen species (ROS) in LPS-stimulated BV2 cells. This effect is crucial as excessive ROS production is linked to increased inflammatory responses and cellular damage .
Lymphoma and Leukemia
In cancer research, this compound has been shown to suppress the growth of various lymphoma cell lines by inducing apoptosis and down-regulating components of the NF-κB signaling pathway. In particular, it has been effective against both MYD88-mutated and wild-type MYD88 lymphoid malignancies .
Cell Cycle Regulation
Research indicates that this compound induces cell cycle arrest at the G2/M phase by inhibiting AKT1 expression and promoting p21 overexpression. This mechanism suggests that this compound could be utilized as a potential therapeutic agent in cancer treatment by targeting cell cycle regulation pathways .
Comprehensive Data Tables
Case Studies
Case Study 1: Neuroinflammatory Response
In a study involving BV2 microglial cells treated with LPS, pretreatment with this compound resulted in significant decreases in pro-inflammatory cytokine levels and ROS accumulation, demonstrating its potential for treating neuroinflammatory conditions .
Case Study 2: Lymphoma Treatment
A study on various lymphoma cell lines showed that treatment with this compound led to decreased cell viability and induced apoptosis via NF-κB pathway inhibition. This suggests its application as a targeted therapy for lymphoid malignancies .
作用機序
ST 2825は、デスドメインのホモ二量体化には影響を与えずに、MyD88 TIRドメインのホモ二量体化を特異的に阻害することによってその効果を発揮します。 この阻害は、IRAK1とIRAK4がMyD88複合体に動員されるのを防ぎ、それによって活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)の活性化と炎症性サイトカインの産生につながる下流のシグナル伝達経路をブロックします . 含まれる分子標的と経路には、Toll様受容体(TLR)とインターロイキン1受容体(IL-1R)のシグナル伝達経路が含まれます .
類似の化合物との比較
This compoundは、MyD88の二量体化の特異的阻害においてユニークです。類似の化合物には以下が含まれます。
Pepinh-MYD: MyD88 TIRドメインを標的とする別のMyD88阻害剤。
Nemo結合ドメインペプチド: MyD88とIRAK4の間の相互作用を阻害します。
Resatorvid: TLR4シグナル伝達経路を標的とする低分子阻害剤
これらの化合物と比較して、this compoundは、MyD88の二量体化に対する高い特異性と、他のシグナル伝達経路に影響を与えることなく免疫応答を調節する能力によって区別されます .
類似化合物との比較
ST 2825 is unique in its specific inhibition of MyD88 dimerization. Similar compounds include:
Pepinh-MYD: Another MyD88 inhibitor that targets the MyD88 TIR domain.
Nemo-binding domain peptide: Inhibits the interaction between MyD88 and IRAK4.
Resatorvid: A small molecule inhibitor that targets the TLR4 signaling pathway
Compared to these compounds, this compound is distinguished by its high specificity for MyD88 dimerization and its ability to modulate immune responses without affecting other signaling pathways .
生物活性
ST 2825 is a synthetic small molecule that functions as a specific inhibitor of MyD88 dimerization, a critical component in the signaling pathways of various immune responses. This compound has garnered attention for its potential therapeutic applications in treating inflammatory diseases and certain cancers, particularly those involving aberrant NF-κB signaling due to MYD88 mutations.
Inhibition of MyD88 Dimerization
This compound mimics the structure of a heptapeptide in the BB-loop of the MyD88-TIR domain, effectively blocking the homodimerization necessary for MyD88 activation. This inhibition prevents downstream signaling through the IRAK1 and IRAK4 pathways, which are pivotal in mediating inflammatory responses and cell proliferation.
Impact on NF-κB Pathway
The compound significantly inhibits the activation of NF-κB, a transcription factor that plays a crucial role in regulating immune responses. By down-regulating this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines.
Anti-Inflammatory Effects
Research has demonstrated that this compound exhibits potent anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated mice and BV2 microglial cells, this compound treatment resulted in:
- Reduction of Pro-Inflammatory Cytokines : Levels of TNF-α, IL-1β, IL-6, and MCP-1 were significantly decreased following this compound administration (p < 0.01) .
- Decreased iNOS and COX-2 Expression : The mRNA and protein levels of iNOS and COX-2 were markedly reduced, indicating a suppression of inflammatory mediators .
- Inhibition of ROS Accumulation : Flow cytometry analyses showed that this compound effectively inhibited reactive oxygen species (ROS) accumulation in LPS-stimulated cells .
Effects on Lymphoma and Leukemia Cells
This compound has also been investigated for its effects on various lymphoma and leukemia cell lines. Key findings include:
- Induction of Apoptosis : The compound induced apoptosis in multiple cell lines by down-regulating phosphorylation of NF-ĸB pathway components .
- Growth Suppression : All tested lymphoma cell lines exhibited reduced growth rates upon treatment with this compound, suggesting its potential as a therapeutic agent in hematological malignancies .
Cell Cycle Arrest in Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC), this compound was shown to induce G2/M phase cell cycle arrest and apoptosis. This effect was mediated through the MyD88/NF-κB/AKT1/p21 signaling pathway, highlighting its potential role in targeted cancer therapy .
Table 1: Effects of this compound on Cytokine Levels
Cytokine | Control Level | This compound Treatment Level | p-value |
---|---|---|---|
TNF-α | High | Low | <0.01 |
IL-1β | High | Low | <0.01 |
IL-6 | High | Low | <0.01 |
MCP-1 | High | Low | <0.01 |
Table 2: Impact on Cell Lines
Cell Line | Apoptosis Induction (%) | Growth Inhibition (%) | p-value |
---|---|---|---|
TMD8 | Significant | Significant | <0.05 |
Daudi | Significant | Significant | <0.05 |
THP-1 | Significant | Significant | <0.05 |
特性
IUPAC Name |
(4R,7R,8aR)-1'-[2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetyl]-6-oxospiro[3,4,8,8a-tetrahydro-2H-pyrrolo[2,1-b][1,3]thiazine-7,2'-pyrrolidine]-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Cl2N4O5S/c28-17-4-7-21(19(29)13-17)38-15-22(34)31-18-5-2-16(3-6-18)12-23(35)32-10-1-9-27(32)14-24-33(26(27)37)20(25(30)36)8-11-39-24/h2-7,13,20,24H,1,8-12,14-15H2,(H2,30,36)(H,31,34)/t20-,24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHLJXFIPCEMW-ZJSFPPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3N(C2=O)C(CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]3N(C2=O)[C@H](CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647407 | |
Record name | (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894787-30-5 | |
Record name | (2R,4'R,8a'R)-1-({4-[2-(2,4-Dichlorophenoxy)acetamido]phenyl}acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。